molecular formula C24H16N2 B3338612 2,3'-Bicarbazole CAS No. 1226810-14-5

2,3'-Bicarbazole

Cat. No.: B3338612
CAS No.: 1226810-14-5
M. Wt: 332.4 g/mol
InChI Key: LSUOFHQPCBPIPH-UHFFFAOYSA-N
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Description

2,3’-Bicarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability 2,3’-Bicarbazole consists of two carbazole units linked at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bicarbazole typically involves the coupling of two carbazole units. One common method is the oxidative coupling of carbazole using oxidizing agents such as silver oxide or potassium permanganate in an acetone medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: Industrial production of 2,3’-Bicarbazole may involve large-scale oxidative coupling reactions. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Bicarbazole undergoes various chemical reactions, including:

    Oxidation: Oxidative coupling reactions to form higher oligomers or polymers.

    Reduction: Reduction reactions to modify the electronic properties of the compound.

    Substitution: Electrophilic substitution reactions to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Silver oxide, potassium permanganate in acetone.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of higher oligomers or polymers.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3’-Bicarbazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness of 2,3’-Bicarbazole: 2,3’-Bicarbazole’s unique linkage at the 2 and 3 positions imparts distinct electronic and structural properties, making it suitable for specific applications in optoelectronics and medicinal chemistry.

Properties

IUPAC Name

2-(9H-carbazol-3-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOFHQPCBPIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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